molecular formula C16H13N5O3S B3884376 2-(1H-benzimidazol-2-ylthio)-N'-(2-nitrobenzylidene)acetohydrazide

2-(1H-benzimidazol-2-ylthio)-N'-(2-nitrobenzylidene)acetohydrazide

Cat. No.: B3884376
M. Wt: 355.4 g/mol
InChI Key: ICFCHCUWBYQHOR-RQZCQDPDSA-N
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Description

2-(1H-Benzimidazol-2-ylthio)-N'-(2-nitrobenzylidene)acetohydrazide is a synthetic benzimidazole-derived hydrazone compound. Its structure comprises a benzimidazole-thioether core linked to an acetohydrazide moiety, which is further condensed with 2-nitrobenzaldehyde to form the hydrazone Schiff base (Figure 1). This compound belongs to a broader class of N-acylhydrazones, which are widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities .

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3S/c22-15(10-25-16-18-12-6-2-3-7-13(12)19-16)20-17-9-11-5-1-4-8-14(11)21(23)24/h1-9H,10H2,(H,18,19)(H,20,22)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFCHCUWBYQHOR-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazole-based hydrazones exhibit structural variations primarily in the substituents on the benzylidene moiety. These modifications significantly influence their biological activities. Below is a comparative analysis of key analogs:

Antimicrobial Activity

Compound Name Substituent on Benzylidene Antimicrobial Activity (vs. Reference Drugs) Key Findings Reference
Target Compound 2-Nitro Not explicitly reported Structural similarity suggests potential activity against Gram-negative bacteria .
N′-(4-Hydroxybenzylidene)-analog 4-Hydroxy Moderate activity Exhibited 65% inhibition against E. coli (cf. ciprofloxacin) .
N′-(Thiophen-2-ylmethylene)-analog Thiophene High antifungal activity 85% inhibition against C. albicans (cf. fluconazole) .
N′-(2-Methoxybenzylidene)-analog 2-Methoxy Broad-spectrum antibacterial 94% yield; Rf 0.54; IR peaks at 3425 cm⁻¹ (N-H) .

Key Insight : Electron-withdrawing groups (e.g., nitro) enhance stability but may reduce solubility, impacting bioavailability. Thiophene and hydroxy substituents improve antifungal potency .

Anticancer Activity

Compound Name Substituent on Benzylidene Cancer Cell Line Tested IC₅₀ (µM) Selectivity Index (vs. Healthy Cells) Reference
Target Compound 2-Nitro Not tested
N′-(2-Hydroxy-5-nitrobenzylidene)-analog 2-Hydroxy-5-nitro Melanoma (IGR39) 12.3 3.5 (MDA-MB-231)
N′-(4-Dimethylaminobenzylidene)-analog 4-Dimethylamino Panc-1, MDA-MB-231 18.7 2.8
Benzothiazole-derived analog 5-Nitroindolin-3-ylidene C6 glioma, HT-29 9.8 4.2

Key Insight: Nitro groups in the benzylidene moiety enhance cytotoxicity, particularly against melanoma and glioma cells. Hydroxy-nitro combinations improve selectivity .

Enzyme Inhibition

Compound Name Target Enzyme IC₅₀ (µM) Reference Drug (IC₅₀) Key Structural Feature Reference
Target Compound AChE/BChE Not tested Galantamine (0.5 µM) 2-Nitrobenzylidene
N′-(4-Hydroxybenzylidene)-analog AChE 29.5 Para-hydroxy substitution
N′-(3-Methoxybenzylidene)-analog EGFR kinase >50 Erlotinib (0.02 µM) Methoxy group

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-benzimidazol-2-ylthio)-N'-(2-nitrobenzylidene)acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-(1H-benzimidazol-2-ylthio)-N'-(2-nitrobenzylidene)acetohydrazide

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